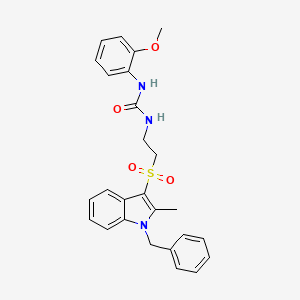
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea, also known as BMS-794833, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Antitumor Activities
The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been investigated for its antitumor activities. A study by Hu et al. (2018) synthesized this compound and evaluated its structure using various techniques such as H-1-NMR and X-ray diffraction. The antitumor activity of this compound was analyzed through MTT assay, and its interaction with the active site residues of the CDK4 protein was investigated via docking studies (Hu et al., 2018).
Degradation and Environmental Impact
Research on similar sulfonylurea compounds, such as triasulfuron and rimsulfuron, has been conducted to understand their degradation and side effects in soil. This study by Dinelli et al. (1998) examined the soil degradation and biological processes influencing the breakdown of these sulfonylureas, highlighting their environmental impact and potential effects on soil microbial activities (Dinelli, Vicari, & Accinelli, 1998).
Synthesis and Antioxidant Activity
George et al. (2010) explored the synthesis of various urea derivatives, including compounds similar to the target molecule, and screened them for their antioxidant activity. This research contributes to understanding the potential of such compounds in acting as antioxidants (George, Sabitha, Kumar, & Ravi, 2010).
Synthesis Methods
Thalluri et al. (2014) demonstrated a method for synthesizing ureas, including those structurally related to the target compound. This synthesis involved a Lossen rearrangement and highlighted a technique that could be relevant for producing similar compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Structural Characterization
Akhtar et al. (1977) conducted a study on the chemistry of various ureidobenzenesulfonyl chlorides, which shares structural similarities with the target compound. This study provided insights into the chemical behavior and structural characteristics of similar compounds (Akhtar, Badami, Cremlyn, & Goulding, 1977).
Herbicide Degradation
Research on the degradation of chlorimuron-ethyl, a herbicide structurally related to the target compound, by Aspergillus niger, was conducted by Sharma et al. (2012). This study highlights the role of microbial transformation in the degradation of sulfonylurea herbicides (Sharma, Banerjee, & Choudhury, 2012).
Propriétés
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-25(21-12-6-8-14-23(21)29(19)18-20-10-4-3-5-11-20)34(31,32)17-16-27-26(30)28-22-13-7-9-15-24(22)33-2/h3-15H,16-18H2,1-2H3,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDHHJGPWJTBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)
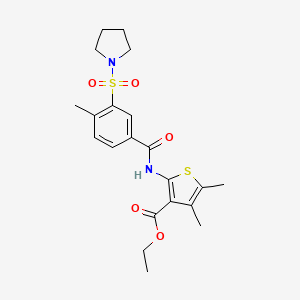
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)
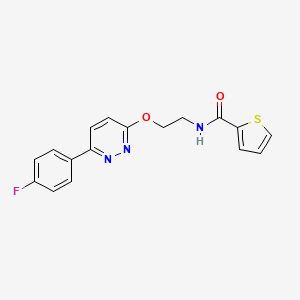


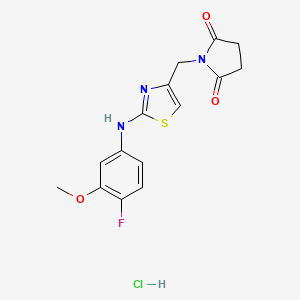
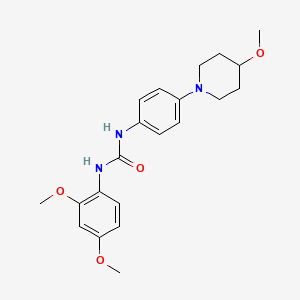
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)
